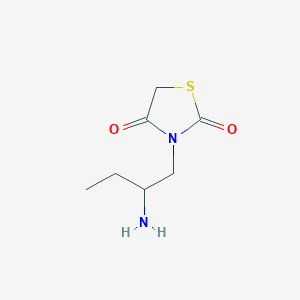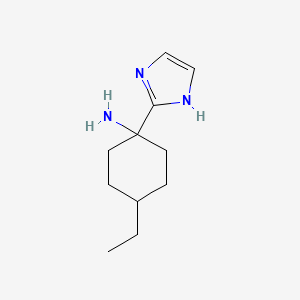
4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine is a chemical compound that features a cyclohexane ring substituted with an ethyl group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amine with an imidazole derivative under controlled conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major products include oxidized derivatives of the cyclohexane ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
作用機序
The mechanism of action of 4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
1-(1H-Imidazol-2-yl)cyclohexan-1-amine: Lacks the ethyl group, which may affect its reactivity and binding properties.
4-Ethyl-1-(1H-imidazol-4-yl)cyclohexan-1-amine: The position of the imidazole ring substitution can influence the compound’s chemical behavior.
4-Ethyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine: The smaller ring size can lead to different steric and electronic effects.
Uniqueness
The presence of both the ethyl group and the imidazole ring on the cyclohexane backbone provides a distinct set of properties that can be leveraged in various scientific and industrial contexts .
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
4-ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-2-9-3-5-11(12,6-4-9)10-13-7-8-14-10/h7-9H,2-6,12H2,1H3,(H,13,14) |
InChIキー |
OAPGJCRTOKQAME-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)(C2=NC=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


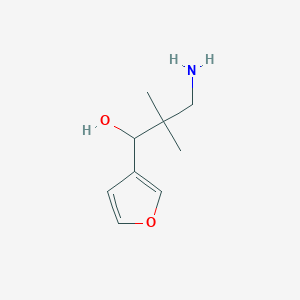
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
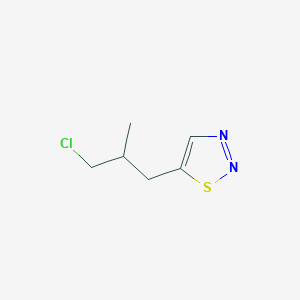
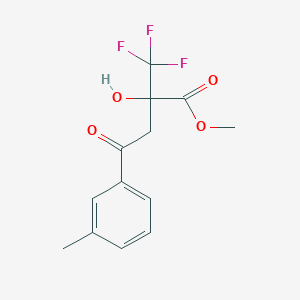
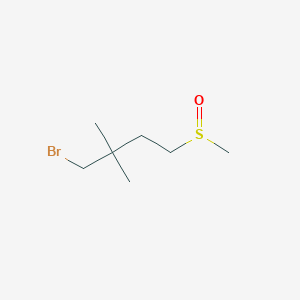
![N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B13200726.png)
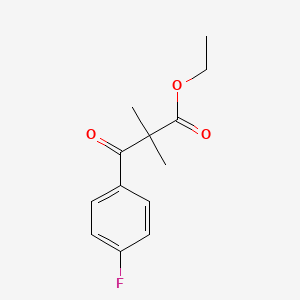
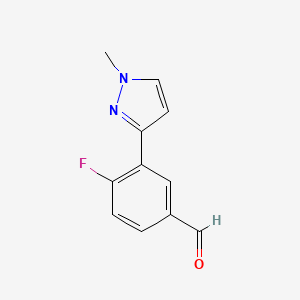
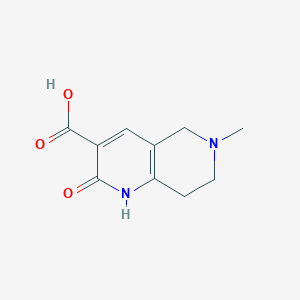
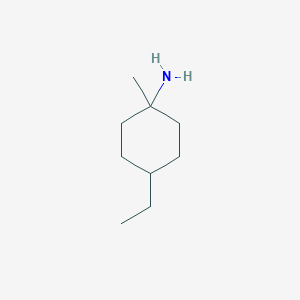
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol](/img/structure/B13200759.png)


